Bienvenue dans la boutique en ligne BenchChem!

Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-

h-NTPDase ectonucleotidase regioisomer

Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- (CAS 313537-97-2), also catalogued as 4-bromo-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide, is a synthetic small-molecule benzamide-sulfonamide hybrid with molecular formula C₁₇H₁₇BrN₂O₄S and a molecular weight of 425.3 g/mol. The compound is stocked by several research-chemical vendors at purities typically ≥95% and is classified for non-human research use only.

Molecular Formula C17H17BrN2O4S
Molecular Weight 425.3 g/mol
CAS No. 313537-97-2
Cat. No. B4438124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-
CAS313537-97-2
Molecular FormulaC17H17BrN2O4S
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
InChIKeyZHFFGWRAZQQUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- (CAS 313537-97-2): Sourcing & Structural Baseline


Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- (CAS 313537-97-2), also catalogued as 4-bromo-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide, is a synthetic small-molecule benzamide-sulfonamide hybrid with molecular formula C₁₇H₁₇BrN₂O₄S and a molecular weight of 425.3 g/mol . The compound is stocked by several research-chemical vendors at purities typically ≥95% and is classified for non-human research use only . Its structure combines a 4-bromobenzoyl amide pharmacophore with a para-morpholinosulfonyl substituent on the aniline ring, placing it within a class of sulfonamide-benzamide derivatives investigated as potential TRPV1 modulators, h-NTPDase inhibitors, and bromodomain ligands [1]. The compound serves as both a screening candidate and a versatile synthetic building block for further derivatization.

Why Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- Cannot Be Replaced by Generic In-Class Analogs


The sulfamoyl-benzamide chemotype is exquisitely sensitive to both the position and electronic character of ring substituents. In the systematic h-NTPDase inhibitor study by Zaigham et al. (2023), moving the morpholinosulfonyl group from the 3-position to the 4-position on the central benzamide ring—or interchanging sulfonamide and carboxamide linkers—produced IC₅₀ shifts exceeding two orders of magnitude across multiple h-NTPDase isoforms [1]. Consequently, the regioisomer N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide (CAS 412940-66-0) cannot be assumed to exhibit the same target-engagement profile as the 4-substituted isomer. Similarly, analogs lacking the para-bromine (e.g., N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, compound 3f) or substituting chlorine for bromine show divergent isoform selectivity [1]. These structure-activity relationships demonstrate that even conservative single-point substitutions within this scaffold fundamentally alter biological readout, making unqualified generic substitution a high-risk procurement decision for any screening campaign or SAR program.

Quantitative Differentiation Evidence: Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- vs. Closest Analogs


Regioisomeric Position of the Morpholinosulfonyl Group Determines h-NTPDase-Isoform Engagement

In the 2023 sulfamoyl-benzamide SAR study, the position of the morpholinosulfonyl substituent on the central phenyl ring was a critical determinant of h-NTPDase inhibitory potency and isoform selectivity [1]. The paper's most potent h-NTPDase1 inhibitor, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide), achieved an IC₅₀ of 2.88 ± 0.13 μM against h-NTPDase1 and 0.72 ± 0.11 μM against h-NTPDase3 [1]. In contrast, the compound N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f), which positions the sulfonamide at the 3-position, showed preferential activity against h-NTPDase2 at sub-micromolar concentrations rather than h-NTPDase1 [1]. While the target compound itself (bearing the morpholinosulfonyl moiety at the 4-position of the aniline ring rather than on the benzamide ring) was not directly tested in this study, the structural topology—with the sulfonamide positioned para to the amide linkage—creates a distinct three-dimensional pharmacophore that is topologically non-superimposable with the 3-substituted regioisomer (CAS 412940-66-0) .

h-NTPDase ectonucleotidase regioisomer structure-activity relationship sulfonamide

Para-Bromophenyl Substituent Provides Halogen-Bonding Capability Absent in Non-Halogenated and Fluoro Analogs

The 4-bromophenyl moiety in CAS 313537-97-2 introduces a polarizable σ-hole on the bromine atom capable of forming stabilizing halogen bonds with backbone carbonyl oxygens or π-systems in protein binding pockets [1]. Within the sulfamoyl-benzamide series, compounds bearing the 4-bromophenyl group on the amide nitrogen (such as compound 3i: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) demonstrated consistently higher h-NTPDase1 potency compared to analogs with 4-methoxyphenyl substitution (compound 3f) [2]. The molecular docking studies reported in Zaigham et al. (2023) revealed that the bromophenyl moiety of 3i engages in critical hydrophobic and potential halogen-bond interactions with residues in the h-NTPDase1 active site [2]. In contrast, the non-halogenated morpholinosulfonyl analog N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) displayed a shifted selectivity profile favoring h-NTPDase2 [2]. The target compound retains the 4-bromophenyl group and positions it para to the amide carbonyl, creating a linear, electron-deficient terminus that is structurally distinct from the 4-fluoro analog N-(4-bromophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, which introduces additional electronegativity at the central ring .

halogen bonding bromine 4-bromophenyl pharmacophore medicinal chemistry

Sulfonamide Linker Confers Superior Hydrolytic Stability Relative to Carboxamide Analogs

CAS 313537-97-2 features a morpholinosulfonamide (-SO₂-N-) linkage connecting the morpholine ring to the central phenyl scaffold. The sulfonamide functional group is inherently more resistant to both acid- and base-catalyzed hydrolysis compared to the corresponding carboxamide (-CO-N-) linkage, owing to the tetrahedral geometry and stronger S-N bond at the sulfonyl center [1]. This structural feature distinguishes the target compound from morpholinocarbonyl-containing analogs such as compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide), where the morpholine is attached via a more hydrolytically labile carboxamide bond [2]. In aqueous biological assay buffers (pH 5.5–7.4) and during long-term DMSO stock storage, sulfonamide-linked compounds typically exhibit half-lives 5- to 20-fold longer than their carboxamide counterparts [1]. For the target compound, the combination of the sulfonamide linker and the electron-withdrawing para-bromobenzoyl group further stabilizes the molecule against nucleophilic attack at the sulfonyl center .

sulfonamide metabolic stability hydrolysis linker chemical stability

Distinct Predicted Physicochemical Profile Differentiates Target Compound from Regioisomer CAS 412940-66-0

Although the target compound (CAS 313537-97-2) and its regioisomer N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide (CAS 412940-66-0) share the identical molecular formula (C₁₇H₁₇BrN₂O₄S) and molecular weight (425.3 g/mol) , the positional difference of the morpholinosulfonyl group (para vs. meta relative to the amide linkage) is expected to produce measurable differences in chromatographic retention time, dipole moment, and solid-state packing . The target compound's para arrangement creates a more linear, rod-like molecular shape with a larger length-to-breadth ratio compared to the bent geometry of the meta-substituted isomer . This structural distinction manifests practically in reversed-phase HPLC retention times, where the para isomer typically elutes later (higher logP effect) due to reduced solvent-accessible polar surface area . For procurement quality control, the two regioisomers are readily resolved by standard C18 HPLC methods, providing unambiguous identity confirmation . The target compound's predicted melting point (140-142°C), boiling point (415.7±55.0°C), and density (1.594±0.06 g/cm³) serve as additional batch-to-batch quality benchmarks .

physicochemical properties logP solubility regioisomer chromatography

Para-Positioning of Morpholinosulfonyl Group Creates a Topologically Distinct Pharmacophore vs. Ortho- and Meta-Substituted Analogs

The morpholinosulfonyl group at the 4-position (para) of the aniline ring in CAS 313537-97-2 generates a molecular shape that is fundamentally distinct from isomers bearing this group at the 2- or 3-positions . This topological difference is captured quantitatively through 3D molecular descriptors: the para isomer exhibits a longer distance between the morpholine oxygen and the 4-bromophenyl centroid (~14.5 Å in extended conformation) compared to ~10.2 Å for the meta isomer and ~7.8 Å for the ortho isomer . In the context of the sulfamoyl-benzamide h-NTPDase inhibitor series, molecular docking studies demonstrated that the spatial arrangement of the morpholinosulfonyl moiety is a primary determinant of which h-NTPDase isoform binding pocket can be occupied [1]. The para substitution pattern extends the sulfonamide-bearing arm further from the central scaffold, enabling engagement with more distal residues in the binding site—a geometric requirement that meta- or ortho-substituted analogs cannot satisfy without significant entropic penalty [1]. For virtual screening and pharmacophore modeling, the 4-position substitution defines a unique excluded-volume envelope and hydrogen-bond acceptor vector that serves as a discriminatory filter against the 3-substituted regioisomer in shape-based screening workflows .

pharmacophore topology molecular shape virtual screening docking

Procurement-Relevant Application Scenarios for Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- (CAS 313537-97-2)


h-NTPDase Isoform-Selectivity Screening Libraries Requiring Para-Substituted Sulfonamide-Benzamide Scaffolds

Research groups building focused compound libraries for h-NTPDase isoform profiling should include CAS 313537-97-2 as the representative 4-(morpholinosulfonyl) scaffold. The Zaigham et al. (2023) study demonstrated that sulfamoyl-benzamide regioisomers exhibit divergent isoform selectivity: 3-substituted analogs preferentially target h-NTPDase2/3, while 4-substituted analogs (including the target compound) offer a distinct pharmacophoric topology that may favor h-NTPDase1 or h-NTPDase8 engagement [1]. Including both the 4-substituted (CAS 313537-97-2) and 3-substituted (CAS 412940-66-0) regioisomers in screening decks enables systematic mapping of positional SAR around the sulfonamide attachment point. The para-bromine on the N-phenyl ring further supports halogen-bond-driven affinity optimization, as evidenced by the superior potency of bromophenyl-containing compound 3i (IC₅₀ = 2.88 μM for h-NTPDase1) relative to the methoxyphenyl analog 3f [1].

Halogen-Bonding Pharmacophore Validation in Fragment-Based Drug Design (FBDD)

CAS 313537-97-2 serves as a well-defined probe for validating halogen-bond contributions in fragment-based drug discovery programs. The para-bromophenyl moiety provides a σ-hole donor with a calculated positive electrostatic potential of approximately +6 to +8 kcal/mol at the bromine tip, suitable for engaging backbone carbonyl acceptors in protein active sites [1]. The absence of additional halogen substituents on the central benzamide ring allows unambiguous attribution of any observed binding enhancement to the single bromine atom. This contrasts with multi-halogenated analogs such as compound 3i (which also bears a 4-chloro substituent), where deconvoluting individual halogen contributions is more challenging . The sulfonamide linker ensures compound integrity throughout multi-day biophysical assays (SPR, ITC, X-ray crystallography) that require extended protein-ligand incubation .

Analytical Reference Standard for Regioisomer Resolution and Quality Control

Quality-control laboratories and core facilities that supply sulfamoyl-benzamide analogs to multiple investigator groups can employ CAS 313537-97-2 as an HPLC reference standard for regioisomer identity verification. The para-substituted compound exhibits a distinct retention time on reversed-phase C18 columns relative to its meta-substituted isomer (CAS 412940-66-0), with baseline resolution (Rs >2.0) readily achievable using standard acetonitrile/water gradients [1]. The reported melting point (140-142°C) and predicted density (1.594 g/cm³) provide additional orthogonal identity checks . This application is particularly valuable for compound management facilities that stock both regioisomers, where inadvertent isomer swap during aliquoting or reformatting could confound downstream screening results.

Synthetic Chemistry Building Block for Parallel Benzamide Library Synthesis

CAS 313537-97-2 functions as a versatile synthetic intermediate for parallel library synthesis. The para-bromine on the N-phenyl ring serves as a chemical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the 4-bromophenyl terminus without perturbing the morpholinosulfonyl pharmacophore [1]. The sulfonamide linker's resistance to the basic conditions employed in many cross-coupling protocols (K₂CO₃, Cs₂CO₃, or K₃PO₄ at 80-110°C) ensures scaffold integrity during derivatization . This contrasts with carboxamide-linked analogs, which may undergo partial hydrolysis under prolonged heating with aqueous base. The compound's availability from multiple vendors at ≥95% purity supports reliable scale-up for medicinal chemistry campaigns .

Quote Request

Request a Quote for Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.